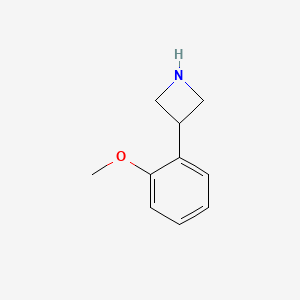

3-(2-Methoxyphenyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their corresponding ketones, β-lactams, are pivotal building blocks in organic synthesis. ontosight.ai Their significance stems from their presence in a variety of natural products and synthetically-derived compounds with notable biological activities. nih.gov The incorporation of an azetidine (B1206935) ring into a molecule can impart desirable physicochemical properties, including improved metabolic stability, controlled lipophilicity, and the ability to form specific binding interactions with biological targets. organic-chemistry.orgrsc.org This makes them valuable motifs in the design of new therapeutic agents. organic-chemistry.org

Historical Context and Evolution of Azetidine Chemistry

The chemistry of azetidines has evolved significantly since the initial challenges posed by their synthesis. nih.gov Historically, the synthesis of the strained four-membered ring was a formidable task. rsc.orggoogle.com Early methods often involved the cyclization of γ-haloamines or γ-amino alcohols. organic-chemistry.org Over the years, the synthetic arsenal (B13267) has expanded dramatically to include more sophisticated and efficient methods like cycloaddition reactions, ring contractions, and various metal-catalyzed processes. rsc.orgnih.gov This evolution has made a wider array of substituted azetidines accessible for research and development. rsc.org

Unique Structural Features of the Azetidine Ring and its Research Implications

The azetidine ring possesses distinct structural features that govern its chemical behavior. Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered ring is not planar and exists in a puckered conformation. This, combined with the inherent ring strain, dictates its reactivity and the stereochemical outcome of its reactions.

The most defining characteristic of the azetidine ring is its considerable strain energy. rsc.orgnih.gov This strain, while making the ring more reactive than larger saturated heterocycles, also provides a degree of stability that allows for easier handling compared to the more strained three-membered aziridines. rsc.orgnih.gov The ring strain is a driving force for many of the reactions that azetidines undergo, particularly ring-opening reactions, which can be triggered by nucleophiles or electrophiles. researchgate.net This reactivity makes azetidines versatile synthetic intermediates for the preparation of more complex acyclic and heterocyclic structures. mdpi.com

Modern synthetic strategies often leverage this ring strain. For instance, strain-release-driven reactions have been developed to construct more complex molecular architectures. rsc.org The development of methods for the direct functionalization of the azetidine ring, while preserving the core structure, has also been a major area of research. nih.gov

Overview of Research Approaches for Azetidine Derivatives

Research involving azetidine derivatives generally follows several key avenues. A primary focus is the development of novel synthetic methodologies to access structurally diverse azetidines. organic-chemistry.orgrsc.org This includes the creation of enantiomerically pure azetidines, which are crucial for applications in medicinal chemistry. mdpi.com

Another significant area of research is the exploration of the reactivity of the azetidine ring. This involves studying ring-opening reactions, ring expansions, and functionalization at various positions of the ring. rsc.orgresearchgate.net Furthermore, azetidine derivatives are frequently used as scaffolds in the design and synthesis of new drug candidates, with studies focusing on their interactions with biological targets. nih.gov The synthesis of aryl-substituted azetidines, such as 3-(2-Methoxyphenyl)azetidine, is of particular interest due to the prevalence of aryl groups in bioactive molecules. acs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H13NO |

| Monoisotopic Mass | 163.09972 Da |

| Predicted XlogP | 1.3 |

| InChI Key | OAIHBZYRTMWIAZ-UHFFFAOYSA-N |

| Structure | A four-membered azetidine ring substituted at the 3-position with a 2-methoxyphenyl group. |

| Data sourced from PubChem. uni.lu |

Representative Synthetic Strategies for Azetidine Derivatives

| Synthetic Method | Description | Reference |

| Intramolecular Cyclization | Cyclization of precursors like γ-haloamines or γ-amino alcohols. A foundational method for forming the azetidine ring. | organic-chemistry.org |

| [2+2] Cycloaddition | Photochemical or metal-catalyzed cycloaddition of imines and alkenes to form the four-membered ring. | nih.gov |

| Reduction of β-Lactams | Reduction of readily available azetidin-2-ones (β-lactams) to the corresponding azetidines. | google.com |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of C-H bonds to form the azetidine ring, offering a modern approach to functionalized azetidines. | organic-chemistry.org |

| From Oxiranes | Regio- and diastereoselective synthesis from substituted oxiranes via ring transformation. | acs.org |

| This table presents general methods and is not exhaustive. |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)azetidine |

InChI |

InChI=1S/C10H13NO/c1-12-10-5-3-2-4-9(10)8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 |

InChI Key |

OAIHBZYRTMWIAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CNC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Azetidine Derivatives

Ring-Opening Reactions and Their Synthetic Utility

The strain within the azetidine (B1206935) ring makes it susceptible to cleavage under various conditions, a property that has been widely exploited for the synthesis of more complex acyclic and heterocyclic structures. rsc.orgmagtech.com.cn These ring-opening reactions can be initiated by nucleophiles, electrophiles, or acids. magtech.com.cnyoutube.com

The regioselectivity of nucleophilic ring-opening is a critical aspect and is heavily influenced by the substituents on the azetidine ring. magtech.com.cn The reaction is often catalyzed by a Lewis acid or involves the formation of a quaternary azetidinium salt to increase the ring's reactivity. magtech.com.cn For unsymmetrical azetidines, such as 3-(2-methoxyphenyl)azetidine, electronic effects typically govern the site of nucleophilic attack. magtech.com.cn Unsaturated substituents like aryl groups can stabilize developing charges in the transition state, favoring the cleavage of the adjacent C-N bond. magtech.com.cn Therefore, in azetidines with a 2-aryl substituent, nucleophiles preferentially attack the carbon atom bearing the aryl group. magtech.com.cn However, sterically demanding nucleophiles may favor attack at the less substituted carbon atom. magtech.com.cn

Specific examples of ring-opening reactions on substituted azetidines highlight their synthetic potential. The strained ring can be opened under acidic or nucleophilic conditions to yield functionalized linear amines. For instance, a substituted benzyl (B1604629) azetidine undergoes cleavage when treated with concentrated sulfuric acid or sodium azide, demonstrating the ring's susceptibility to both acid-catalyzed and nucleophilic attack.

| Reagent | Conditions | Product Type | Mechanism | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 80°C, 6 h | Linear amine | Acid-catalyzed cleavage | |

| NaN₃, DMF | 100°C, 24 h | Azide-functionalized open-chain derivative | Nucleophilic ring opening |

Furthermore, the ring-opening of specifically functionalized azetidines can lead to valuable heterocyclic products. In one study, chiral 3-amido-2-phenyl azetidines were shown to isomerize into 2-oxazolines in the presence of an acid catalyst like Cu(OTf)₂. nih.gov This transformation proceeds via a regioselective SN2 nucleophilic attack by the amide oxygen at the more activated C2 position of the azetidine ring, leading to the stereospecific formation of the new heterocyclic system. nih.gov

Ring-Expansion Reactions and Transformations

Ring expansion provides a powerful method for transforming readily available rings into larger, often more difficult to synthesize, heterocycles. chemrxiv.org The acs.orgnih.gov-Stevens rearrangement is a key strategy for the one-carbon ring expansion of nitrogen-containing heterocycles. chemrxiv.org This approach has been successfully applied to the expansion of four-membered azetidines into five-membered pyrrolidines. chemrxiv.org The reaction typically involves treating the azetidine with a diazo compound in the presence of a copper catalyst, which generates a carbene that inserts into a C-N bond of the ring, followed by the rearrangement. chemrxiv.org

Another notable transformation is the [3+1] ring expansion of methylene (B1212753) aziridines, which react with rhodium-bound carbenes to produce highly substituted methylene azetidines. nih.gov While this is a method to form azetidines rather than expand them, it illustrates the utility of carbene chemistry and rearrangement cascades in manipulating ring sizes. nih.gov The unique strain of the starting bicyclic aziridine (B145994) promotes a ring-opening/ring-closing sequence that yields the four-membered azetidine ring with high stereoselectivity. nih.gov Similarly, the ring expansion of N-tosylaziridines with bromonitromethane (B42901) can yield 2-nitroazetidines. medwinpublishers.com

Functional Group Transformations on the Azetidine Ring

In addition to reactions that cleave the ring, the azetidine scaffold allows for a variety of functional group transformations that leave the four-membered ring intact. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for straightforward N-alkylation and N-acylation reactions. youtube.com For example, azetidine can react with alkyl halides like methyl chloride; the nitrogen first displaces the chloride, and can then react again to form a quaternary N,N-dimethylazetidinium salt. youtube.com

The nucleophilic character of the azetidine nitrogen also allows it to react with various reagents to introduce a wide array of functional groups. google.com These transformations can introduce secondary amines, amides, ethers, and thioethers by reacting an electrophilic precursor with a suitable nucleophile. google.com Furthermore, transformations can occur on other parts of the molecule without disturbing the core ring. For example, 3,4-disubstituted N-Boc-azetines can be reduced in the presence of a palladium catalyst to form syn-2,3-disubstituted N-Boc azetidines, demonstrating a functional group transformation on a ring substituent. medwinpublishers.com

Theoretical and Computational Investigations of Reaction Mechanisms (e.g., Aziridine to Azetidine Rearrangement, DFT calculations)

Computational chemistry provides deep insights into the mechanisms of reactions involving strained rings. Density Functional Theory (DFT) calculations, using functionals such as B3LYP and MPWB1K, have been employed to study the formation mechanism of the azetidine ring in complex photochemical reactions. acs.orgnih.gov

One such study investigated the formation of azetidine and oxetane (B1205548) photoproducts from a thymine-imine type cytosine (T-IC) pair. acs.org The calculations revealed that the formation of the azetidine ring proceeds through a stepwise cycloaddition on the triplet excited state surface. acs.orgnih.gov This process involves the initial formation of a diradical intermediate, followed by ring closure. acs.org A key distinguishing feature that favors the formation of the azetidine ring over the oxetane ring is an intermediate hydrogen back-transfer step. acs.orgnih.gov This step was found to be a low-barrier, exothermic reaction, which effectively shifts the energetic balance to favor the azetidine product. acs.org

| Parameter | Description | Significance |

|---|---|---|

| Reaction Pathway | Stepwise cycloaddition in the triplet excited state involving a diradical intermediate. | Elucidates the multi-step nature of the photochemical ring formation. |

| Key Intermediate Step | H3' back-transfer to N3' (AZ-INM1 to AZ-INM2). | This step is crucial for stabilizing the intermediate leading to azetidine. |

| Reaction Barrier (H-transfer) | 5.7 kcal/mol (with ZPE corrections at B3LYP/6-311++G(d,p) level). | The low energy barrier indicates this is a rapid and favorable process. |

| Reaction Energy (H-transfer) | Exothermic by 13.4 kcal/mol (with ZPE corrections). | The exothermicity drives the reaction equilibrium towards the stable azetidine intermediate. |

Reactivity of Azetidine Sulfonyl Fluorides in Chemical Transformations

Azetidine sulfonyl fluorides (ASFs) have recently emerged as highly versatile reagents in medicinal and synthetic chemistry. acs.orgnih.govchemrxiv.org Their reactivity is notable for proceeding through two distinct pathways depending on the reaction conditions: the conventional Sulfur-Fluoride Exchange (SuFEx) and a novel defluorosulfonylation (deFS) pathway. acs.orgresearchgate.net

While sulfonyl fluorides typically react with nucleophiles via SuFEx to form sulfonamides or sulfonate esters, ASFs exhibit unique behavior. acs.org Under mild thermal conditions (e.g., 60 °C), ASFs can undergo a deFS reaction. nih.govchemrxiv.org This process involves the loss of sulfur dioxide and a fluoride (B91410) ion to generate a highly reactive azetidine carbocation intermediate. nih.govresearchgate.net This carbocation can then be trapped by a broad range of nucleophiles, including amines, alcohols, NH-azoles, and sulfoximines. acs.orgchemrxiv.org This deFS pathway provides access to a diverse array of novel azetidine-containing motifs that are often not accessible through traditional methods. acs.orgnih.gov The functional group tolerance of this reaction is high, with sensitive groups like free alcohols, esters, and pyridines being well-tolerated. acs.org In contrast, reacting ASFs with anionic nucleophiles can favor the more traditional SuFEx pathway. chemrxiv.org

| Pathway | Conditions | Intermediate | Products |

|---|---|---|---|

| Defluorosulfonylation (deFS) | Mild thermal (e.g., 60°C), neutral nucleophiles | Azetidine carbocation | 3-substituted azetidines (e.g., amino-azetidines, azetidine-ethers) |

| Sulfur-Fluoride Exchange (SuFEx) | Anionic nucleophiles | - | Azetidine sulfonamides, sulfonate esters |

This dual reactivity makes ASFs powerful building blocks for drug discovery, enabling the facile incorporation of the azetidine scaffold into complex molecules and the creation of new chemical matter. nih.govacs.org

Derivatization and Structural Modification of the Azetidine Scaffold with a 2 Methoxyphenyl Moiety

Strategies for Diversification of 3-(2-Methoxyphenyl)azetidine Analogues

The diversification of this compound analogues is primarily achieved through synthetic strategies that target different positions of the azetidine (B1206935) ring. These strategies often involve multi-step reaction sequences to introduce a wide array of functional groups and structural motifs. ontosight.ainih.gov The primary sites for modification are the azetidine nitrogen and the carbon atoms of the ring at positions 2, 3, and 4.

Key diversification approaches include:

N-Substitution: The secondary amine of the azetidine ring is a readily accessible site for functionalization through reactions like N-alkylation, N-acylation, and N-arylation.

Ring Annulation: Fusing other ring systems, particularly heterocycles, onto the azetidine core can lead to novel chemical entities with unique three-dimensional structures.

Amino Acid Scaffolds: The incorporation of the azetidine ring into amino acid structures creates conformationally constrained building blocks for peptide and peptidomimetic synthesis. sigmaaldrich.comwikipedia.org

These strategies enable the systematic exploration of the structure-activity relationships of this compound derivatives, facilitating the optimization of their biological and physical properties.

Introduction of Diverse Substituents onto the Azetidine Ring System

The introduction of a variety of substituents onto the azetidine ring is a cornerstone of its derivatization. These modifications can be strategically implemented to alter the compound's lipophilicity, polarity, and ability to engage in specific molecular interactions.

The nitrogen atom of the azetidine ring is a key handle for introducing a wide array of substituents. N-alkylation, the addition of an alkyl group to the nitrogen, is a common and versatile method for diversification. nih.govrsc.org This can be achieved using various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to deprotonate the nitrogen. The choice of alkyl group can significantly impact the pharmacological and physicochemical properties of the resulting analogue.

For instance, the introduction of a benzhydryl group has been utilized as a protecting group for the azetidine nitrogen, which can be later removed under specific conditions to allow for further functionalization. researchgate.net

Table 1: Examples of N-Substitution Reactions of Azetidine Derivatives

| Starting Material | Reagent | Product | Reaction Type |

| Azetidine | Alkyl Halide | N-Alkylazetidine | N-Alkylation |

| Azetidine | Acyl Chloride | N-Acylazetidine | N-Acylation |

| Azetidine | Aryl Halide | N-Arylazetidine | N-Arylation |

This table provides a generalized overview of common N-substitution reactions.

Modifying the carbon backbone of the azetidine ring at the 2-, 3-, and 4-positions allows for the introduction of a wide range of functional groups and the creation of stereocenters. These substitutions are often more challenging than N-substitutions due to the lower reactivity of the C-H bonds. However, various synthetic methods have been developed to achieve these transformations.

For example, the synthesis of 2-substituted azetidines can be accomplished through the α-alkylation of N-borane complexes of azetidine-2-carbonitriles. nih.govrsc.org This method allows for the stereoselective introduction of substituents at the 2-position. The synthesis of azetidin-3-ones provides a versatile intermediate for introducing substituents at the 3-position via reactions with nucleophiles or for further functionalization at the 2- and 4-positions. nih.gov The regio- and stereoselective alkylation at the C-4 position of azetidin-3-ones has also been investigated. researchgate.net

The incorporation of other heterocyclic rings, such as pyrazole (B372694) or pyridine (B92270), onto the this compound scaffold can lead to the development of novel compounds with expanded chemical diversity and potentially enhanced biological activity. This can be achieved by linking the heterocycle to the azetidine nitrogen or one of the ring carbons.

For instance, aza-Michael addition reactions of NH-heterocycles to activated azetidine derivatives can be employed to create these hybrid molecules. nih.gov The Suzuki-Miyaura cross-coupling reaction offers another powerful tool for attaching heterocyclic moieties, such as from brominated pyrazole-azetidine hybrids, to various boronic acids. nih.gov These strategies open up avenues to a vast array of novel chemical structures with potential applications in drug discovery.

Azetidine rings can be incorporated into the structure of amino acids to create conformationally constrained analogues of natural amino acids. sigmaaldrich.com These modified amino acids can then be used as building blocks in the synthesis of peptides and peptidomimetics with altered secondary structures and biological properties. The rigid four-membered ring restricts the conformational freedom of the peptide backbone, which can lead to enhanced receptor binding affinity and metabolic stability.

The synthesis of these derivatives often involves the use of a protected azetidine scaffold which is then elaborated to introduce the carboxylic acid and amino functionalities characteristic of an amino acid. nih.gov For example, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can undergo an aza-Michael addition with various nitrogen nucleophiles to generate functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are precursors to azetidine-containing amino acids. nih.gov

Design of Conformationally Constrained Analogues

The design of conformationally constrained analogues of this compound is a key strategy for improving biological activity and selectivity. By reducing the number of accessible conformations, it is possible to lock the molecule into a bioactive conformation that preferentially binds to a specific biological target.

The rigid nature of the azetidine ring itself provides a degree of conformational constraint. nih.gov This rigidity can be further enhanced by introducing substituents that create steric hindrance or by incorporating the azetidine ring into larger, more rigid polycyclic systems. For example, the synthesis of 2,2-disubstituted azetidin-3-ones introduces steric bulk that can further restrict bond rotation. nih.gov The creation of azetidine-containing amino acids also leads to conformationally constrained peptide building blocks. sigmaaldrich.comsigmaaldrich.com

Synthesis of Advanced Building Blocks for Complex Molecular Architectures

The synthesis of advanced building blocks from this compound is a cornerstone in the development of novel chemical entities for various applications, including medicinal chemistry. The inherent reactivity of the azetidine ring, particularly the secondary amine, provides a versatile handle for a range of chemical transformations. These modifications are instrumental in creating sophisticated molecular scaffolds with tailored properties.

One of the most fundamental and widely employed strategies for elaborating the this compound core is through N-alkylation. This reaction involves the treatment of the parent azetidine with a variety of alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This approach allows for the introduction of a wide range of functional groups, effectively expanding the chemical space accessible from this starting material. For instance, the attachment of functionalized alkyl chains can introduce additional reactive sites for subsequent cyclization reactions or for the attachment of pharmacophoric elements.

Another key transformation is the reduction of a nitrile group, if present on a substituent, to a primary amine. This amine can then be further functionalized, for example, through sulfonylation to introduce sulfonyl groups. These sulfonylated derivatives can serve as key intermediates for the synthesis of more complex heterocyclic systems.

The true power of this compound as a building block is realized when these initial derivatizations are followed by intramolecular cyclization reactions. These reactions can lead to the formation of fused or spirocyclic ring systems, which are highly sought-after motifs in modern drug discovery due to their conformational rigidity and three-dimensional character. Examples of such cyclization strategies include:

Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form a new carbon-nitrogen bond, leading to the formation of fused heterocyclic systems. For this to be applicable, a suitable aryl halide must be present on the N-substituent of the azetidine.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium-based catalysts, can be employed to construct cyclic structures. By introducing two terminal alkene functionalities onto the azetidine scaffold, RCM can facilitate the formation of larger rings fused to the azetidine core.

These synthetic strategies underscore the versatility of this compound as a foundational element for creating a diverse library of complex molecules. The ability to systematically modify its structure through a series of reliable and high-yielding reactions makes it an invaluable tool for the synthesis of advanced building blocks.

Detailed research findings on the derivatization of analogous 3-phenylazetidine (B587272) systems provide a strong indication of the synthetic possibilities for the 2-methoxyphenyl derivative. The following table summarizes key transformations that are applicable to generating advanced building blocks from a 3-arylazetidine core.

| Starting Material | Reagents and Conditions | Product | Application as Advanced Building Block |

| 3-Arylazetidine | Alkyl halide, Base | N-Alkyl-3-arylazetidine | Introduction of functionalized side chains for further reactions. |

| N-Substituted-3-arylazetidine with nitrile group | 1. DIBAL-H; 2. Sulfonyl chloride, Base | N-Substituted-3-arylazetidine with sulfonamide group | Intermediate for synthesis of sulfonated heterocycles. |

| N-(Haloaryl)-3-arylazetidine | Pd catalyst, Ligand, Base | Fused tricyclic azetidine derivative | Core scaffold for complex polycyclic molecules. |

| N-(Dienyl)-3-arylazetidine | Grubbs' catalyst | Azetidine-fused macrocycle | Conformationally constrained large ring systems. |

These examples, while not exclusively performed on this compound, represent a validated synthetic toolbox that can be readily adapted to this specific scaffold for the generation of novel and complex molecular architectures.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Preclinical Biological Activity

The 3-aryl-azetidine framework is a foundational structural motif for achieving significant biological activity, particularly as ligands for monoamine transporters. The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, provides a rigid and defined three-dimensional structure. researchgate.netnih.gov This rigidity can be advantageous in drug design, as it may reduce the entropic penalty upon binding to a biological target and improve metabolic stability compared to more flexible structures. nih.govnih.gov

The presence of an aryl group, such as the 2-methoxyphenyl substituent, at the 3-position of the azetidine ring is crucial for interaction with various receptors and transporters. researchgate.netnih.gov This aryl moiety often engages in key binding interactions, such as pi-stacking or hydrophobic interactions, within the target protein's binding pocket. Further substitution on this aryl ring, as well as on the azetidine nitrogen, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, in the context of monoamine transporter inhibitors, the specific nature and substitution pattern of the 3-aryl group can modulate the affinity and selectivity between the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov

Impact of Substituent Modifications on Molecular Interactions

The modification of substituents on the 3-aryl-azetidine core has been a primary strategy for optimizing biological activity. Variations in the methoxyphenyl group and the introduction of halogens are two key areas of investigation that have yielded significant SAR insights.

Research into 3-aryl-3-arylmethoxyazetidines has demonstrated that substitutions on the aryl rings can precisely tune monoamine transporter affinity. nih.govnih.gov For example, introducing a 3,4-dichloro substitution on the 3-aryl ring tends to enhance affinity for the dopamine transporter (DAT) and reduce selectivity over the serotonin transporter (SERT). nih.gov Conversely, placing a chloro or a 3,4-dichloro pattern on the 3-arylmethoxy moiety generally decreases DAT affinity and favors high SERT affinity. nih.gov The tetrachloro-substituted derivative (7i) was found to have a very high affinity for SERT, with a Kᵢ of 1.3 nM. nih.gov

Similarly, studies on azetidinylmethoxy-pyridine analogs as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) have shown the profound impact of halogenation. The introduction of a halogen at the 5- or 6-position of the pyridine (B92270) ring, or a fluoro group at the 2-position, results in compounds with subnanomolar affinity for nAChRs. nih.gov However, bulkier halogens like chloro, bromo, or iodo at the 2-position lead to a significant drop in affinity, likely due to steric hindrance that alters the molecule's geometry. nih.gov

Table 1: Impact of Substituent Modifications on Transporter/Receptor Affinity An interactive data table detailing research findings.

| Compound | 3-Aryl Substituent | 3-Arylmethoxy Substituent | Target | Kᵢ (nM) |

| 7c | Phenyl | 3,4-Dichlorophenyl | SERT | 1.0 |

| 7g | 3,4-Dichlorophenyl | Phenyl | DAT | 620 |

| 7g | 3,4-Dichlorophenyl | Phenyl | SERT | 23 |

| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl | SERT | 1.3 |

| A-85380 Analog | 3-(2(S)-Azetidinylmethoxy) | 2-Fluoropyridine | nAChR | 0.046 |

| A-85380 Analog | 3-(2(S)-Azetidinylmethoxy) | 5-Chloropyridine | nAChR | 0.011 |

| A-85380 Analog | 3-(2(S)-Azetidinylmethoxy) | 6-Chloropyridine | nAChR | 0.038 |

| A-85380 Analog | 3-(2(S)-Azetidinylmethoxy) | 2-Chloropyridine | nAChR | >1000 |

Data sourced from Bioorganic & Medicinal Chemistry Letters (2013) and Journal of Medicinal Chemistry (1997). nih.govnih.gov

Stereochemical Influences on Biological Activity and Receptor Selectivity

Stereochemistry is a critical determinant of the biological activity and selectivity of 3-aryl-azetidine derivatives. The spatial arrangement of substituents around the chiral centers of the molecule dictates how it fits into and interacts with the three-dimensional architecture of its biological target.

A compelling example is the study of the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) and their activity at NMDA receptors. nih.gov The different isomers displayed markedly different affinities and agonist activities. L-trans-ADC showed the highest affinity (Kᵢ = 10 µM) and was the most potent agonist, particularly at the NR1/NR2D subtype. In contrast, L-cis-ADC and D-trans-ADC were found to be low-affinity ligands. nih.gov This demonstrates that a precise stereochemical configuration is required for optimal binding and activation of the receptor. Similarly, enantiomerically enriched 2-aryl azetidines have been shown to undergo stereoselective ring-opening reactions, further underscoring the influence of stereochemistry on chemical reactivity and, by extension, biological interactions. researchgate.net

Table 2: Stereochemical Influence on NMDA Receptor Activity An interactive data table detailing research findings.

| Compound | Stereoisomer | NMDA Receptor Binding Kᵢ (µM) | Agonist Potency at NR1/NR2D (EC₅₀, µM) |

| ADC | L-trans | 10 | 50 |

| ADC | D-cis | 21 | 230 (partial agonist) |

| ADC | D-trans | 90 | - |

| ADC | L-cis | >100 | - |

Data sourced from ChemMedChem (2008). nih.gov

Bioisosteric Replacements Involving the Azetidine Ring

The azetidine ring is frequently employed as a bioisostere for other cyclic amines, such as piperidine (B6355638) and pyrrolidine, in medicinal chemistry. nih.govnih.gov Bioisosteric replacement is a strategy used to modify a lead compound's properties—such as potency, selectivity, metabolism, or solubility—by substituting one functional group with another that has similar physical or chemical characteristics. researchgate.net

The smaller, more rigid, and more polar nature of the azetidine ring compared to a piperidine ring can lead to improved physicochemical properties. nih.gov For example, in the development of serotonin-4 (5HT₄) partial agonists, replacing a piperidine ring with an azetidine ring successfully shifted the metabolic pathway away from problematic N-dealkylation and cyclized oxazolidine (B1195125) formation. nih.gov This change resulted in a second-generation of compounds with a more favorable metabolic profile. nih.gov Similarly, in a series of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists, the substitution of a piperidine core with an azetidine led to a desirable reduction in lipophilicity while maintaining central nervous system properties. nih.gov These examples highlight the tactical use of the azetidine scaffold to overcome development challenges and enhance the drug-like properties of a molecule. researchgate.netnih.gov

Preclinical Biological Evaluation and Mechanistic Insights

In vitro Pharmacological Profiling of Azetidine (B1206935) Derivatives

The initial stages of drug discovery for azetidine derivatives often involve a comprehensive in vitro pharmacological profiling to determine their interaction with various biological targets.

Receptor Binding Studies

Azetidine derivatives have been investigated for their affinity to a range of receptors, particularly those within the central nervous system.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Several studies have highlighted the interaction of azetidine analogues with nAChRs. For instance, a tritiated azetidine analogue of nicotine, (+/-)-[3H]-1-methyl-2-(3-pyridyl)azetidine, demonstrated high affinity for nAChRs in rat brain membranes, with two distinct binding sites identified through Scatchard analysis. bham.ac.uk The high-affinity site (Kd = 7 x 10⁻¹¹ M) appears to be correlated with the compound's potent psychotropic effects. bham.ac.uk Further research into analogues of Sazetidine-A, a known nAChR ligand, has revealed compounds with high binding affinity for the α4β2 subtype. nih.gov For example, a derivative where the ethynyl (B1212043) group of Sazetidine-A was replaced by a triazole moiety exhibited a high binding affinity (Ki = 1.3 nM) for the α4β2 subtype and demonstrated improved selectivity over the α3β4 subtype. nih.gov

Dopamine (B1211576) D2 and D4 Receptors: While specific studies focusing solely on the binding of simple azetidine derivatives to dopamine D2 and D4 receptors are not extensively documented in the reviewed literature, research on more complex heterocyclic systems incorporating motifs structurally related to azetidine provides some insight. For example, piperazinylmethyl substituted pyrazolo[1,5-a]pyridines have been shown to selectively recognize the dopamine D4 receptor, with some derivatives exhibiting high affinity (Ki = 2.0 nM). nih.gov Similarly, various N-heteroaromatic Mannich bases, such as certain pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives, have demonstrated high dopamine D4 receptor activity, in some cases superior to the atypical antipsychotic clozapine. nih.gov These findings suggest that the incorporation of specific pharmacophores in conjunction with heterocyclic scaffolds can lead to potent D4 receptor ligands.

Table 1: Receptor Binding Affinities of Selected Azetidine and Related Derivatives

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kd or Ki) | Reference |

|---|---|---|---|

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)azetidine | Nicotinic Acetylcholine Receptor (High Affinity Site) | 7 x 10-11 M (Kd) | bham.ac.uk |

| (+/-)-[3H]-1-methyl-2-(3-pyridyl)azetidine | Nicotinic Acetylcholine Receptor (Low Affinity Site) | 1.7 x 10-9 M (Kd) | bham.ac.uk |

| Sazetidine-A Triazole Analogue (Compound 11) | α4β2 Nicotinic Acetylcholine Receptor | 1.3 nM (Ki) | nih.gov |

| Pyrazolo[1,5-a]pyridine Derivative (Compound 10d) | Dopamine D4 Receptor | 2.0 nM (Ki) | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivative (Compound 12d) | Dopamine D4 Receptor | 1.9 nM (Ki) | nih.gov |

Enzyme Inhibition Assays

The inhibitory potential of azetidine derivatives against a variety of enzymes has been a key area of investigation.

Human Topoisomerase IIα: The scientific literature reviewed did not provide specific examples of azetidine derivatives that have been evaluated as inhibitors of human topoisomerase IIα. Research in this area has predominantly focused on other classes of heterocyclic compounds, such as acridines and ellipticines. researchgate.net

P. falciparum Dihydroorotate Dehydrogenase (DHODH): A series of azetidine-2-carbonitriles has been identified as potent inhibitors of P. falciparum DHODH, an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. mdpi.commdpi.com Optimization of this series led to compounds like BRD9185, which exhibits an in vitro IC₅₀ of 0.016 µM against multidrug-resistant parasites. mdpi.com

VEGFR-2: The development of thiourea-azetidine hybrids has yielded potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. researchgate.net One such derivative, compound 71, demonstrated significant inhibitory action. researchgate.net

GABA Uptake Transporters GAT-1 and GAT-3: Azetidine derivatives have been designed as conformationally constrained analogues of GABA and β-alanine to inhibit GABA transporters. nih.gov Azetidin-2-ylacetic acid derivatives with specific lipophilic moieties showed the highest potency for GAT-1, with IC₅₀ values as low as 2.01 µM. nih.gov For GAT-3, a β-alanine analogue, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was the most potent inhibitor identified in one study, with an IC₅₀ of 15.3 µM. nih.gov

Neutrophil Elastase: Functionalized N-aryl azetidinones have been shown to act as mechanism-based inhibitors of human leukocyte elastase (HLE). These compounds inactivate the enzyme through a proposed suicide mechanism involving the formation of an acyl-enzyme intermediate. Another class, 3,3-diethylazetidine-2,4-dione (B1329865) based thiazoles, have been identified as nanomolar inhibitors of human neutrophil elastase.

Table 2: Enzyme Inhibition by Azetidine Derivatives

| Derivative Class | Target Enzyme | Inhibition Value (IC50 / KI) | Reference |

|---|---|---|---|

| Azetidine-2-carbonitrile (BRD9185) | P. falciparum DHODH | 0.016 µM (EC50) | mdpi.com |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 µM (IC50) | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 µM (IC50) | nih.gov |

| Functionalized N-aryl azetidinone | Human Leukocyte Elastase | 1.2 x 10-4 M (KI) | |

| Thiourea-azetidine hybrid (Compound 71) | VEGFR-2 | Potent Inhibition Reported | researchgate.net |

Cellular Mechanistic Studies

The biological effects of azetidine derivatives are further elucidated through cellular mechanistic studies, which often focus on their antiproliferative activity in cancer cell lines and enzyme inhibition at a cellular level.

Azetidin-2-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, certain N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one derivatives showed high cytotoxicity in SiHa and B16F10 cells. mdpi.com Mechanistic studies revealed that these compounds can induce apoptosis, as evidenced by caspase-3 assays. mdpi.com Furthermore, microarray analysis indicated that their cytotoxic effect is linked to the overexpression of genes involved in cytoskeleton regulation and apoptosis, alongside the inhibition of cell cycle-related genes. mdpi.com

Thiourea-azetidine hybrids have also been evaluated for their antiproliferative effects across a panel of human cancer cell lines. Compound 71 from this class was found to be particularly effective against 786-O, PC3, U251, and A431 cancer cell lines, with EC₅₀ values of 0.03, 0.25, 0.6, and 0.03 µM, respectively. researchgate.net In some cell lines, its potency surpassed that of the standard chemotherapeutic agent doxorubicin. researchgate.net

Additionally, 3,3-diethylazetidine-2,4-dione based thiazoles, besides being potent neutrophil elastase inhibitors, have also shown broad-spectrum antiproliferative activity.

Identification of Biological Targets and Pathways

The identification of specific biological targets and the pathways they modulate is crucial for understanding the therapeutic potential of azetidine derivatives.

P. falciparum Dihydroorotate Dehydrogenase (DHODH): As mentioned, DHODH is a key target for antimalarial azetidine-2-carbonitriles. mdpi.commdpi.com This enzyme is critical for the de novo pyrimidine biosynthesis pathway in Plasmodium parasites, which, unlike their human hosts, lack a pyrimidine salvage pathway. mdpi.com Inhibition of PfDHODH effectively halts parasite replication.

Neutrophil Elastase: N-aryl azetidinones and 3,3-diethylazetidine-2,4-dione derivatives target human neutrophil elastase, a serine protease involved in inflammatory processes. The mechanism for the N-aryl azetidinones is proposed to be a suicide inhibition pathway.

VEGFR-2: Thiourea-azetidine hybrids have been identified as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis. researchgate.net By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis.

GABA Transporters (GAT-1 and GAT-3): Azetidine-based compounds have been specifically designed to inhibit GAT-1 and GAT-3, which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. nih.gov By blocking these transporters, these derivatives can modulate GABAergic neurotransmission in the central nervous system.

Preclinical Activity in Disease Models

The therapeutic potential of azetidine derivatives is further validated in preclinical disease models, which provide insights into their in vivo efficacy.

Antimalarial Activity: The antimalarial activity of azetidine derivatives has been demonstrated in in vivo models. An optimized azetidine-2-carbonitrile, BRD9185, which targets PfDHODH, was shown to be curative in a P. berghei mouse model after three doses. mdpi.com This compound exhibited a long half-life and low clearance in mice, highlighting its potential as a new class of antimalarial drug. mdpi.com Another class of bicyclic azetidines, which target Plasmodium falciparum phenylalanyl-tRNA synthetase, has also shown curative effects in P. falciparum-infected mice after oral administration.

In Vitro Anticancer Activity: As detailed in section 6.2, various classes of azetidine derivatives have demonstrated potent in vitro anticancer activity. Azetidin-2-ones have shown cytotoxicity against SiHa and B16F10 cancer cell lines through the induction of apoptosis. mdpi.com Thiourea-azetidine hybrids have also displayed significant antiproliferative effects against a range of human cancer cell lines, including renal, prostate, glioblastoma, and skin cancer cell lines. researchgate.net

Table 3: Preclinical Activity of Azetidine Derivatives in Disease Models

| Derivative Class | Disease Model | Activity | Reference |

|---|---|---|---|

| Azetidine-2-carbonitrile (BRD9185) | P. berghei (malaria) in mice | Curative after three doses | mdpi.com |

| Bicyclic Azetidine (BRD3914) | P. falciparum (malaria) in mice | Cure after four oral doses | |

| Azetidin-2-one derivatives | SiHa and B16F10 cancer cell lines (in vitro) | High cytotoxic activity, induces apoptosis | mdpi.com |

| Thiourea-azetidine hybrid (Compound 71) | 786-O and A431 cancer cell lines (in vitro) | EC50 = 0.03 µM | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein.

Detailed Research Findings: A search of scientific databases yielded no specific molecular docking studies performed on 3-(2-Methoxyphenyl)azetidine. Such a study would involve docking this compound into the active site of a specific biological target to predict its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. This information is critical for understanding its potential biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govyoutube.com These models are then used as 3D queries to screen large databases of chemical compounds (virtual screening) to identify new molecules that are likely to be active at the target of interest. nih.govresearchgate.net

Detailed Research Findings: There are no published studies where this compound was used as a template for pharmacophore model generation or identified as a hit from a virtual screening campaign. A hypothetical study could use the known interactions of a similar active compound to build a pharmacophore model, which would then be used to screen for other potential ligands, possibly identifying this compound if it fits the model's features.

Density Functional Theory (DFT) Calculations for Structural and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is widely used to predict molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. nih.gov

Detailed Research Findings: No specific DFT calculation studies for this compound have been reported in the literature. A DFT analysis of this compound would typically involve geometry optimization to find its most stable three-dimensional structure. Subsequent calculations could determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters provide insight into the molecule's stability, reactivity, and potential interaction sites.

Conformational Analysis of Azetidine (B1206935) Ring Systems

The azetidine ring is a four-membered heterocycle containing one nitrogen atom. ontosight.ai Its ring system is strained and can adopt different puckered conformations. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Detailed Research Findings: While the conformational analysis of azetidine and its derivatives is a known area of study, no specific research has been published on the conformational preferences of this compound. Such an analysis would determine the most likely puckering of the azetidine ring and the preferred orientation of the 2-methoxyphenyl substituent relative to the ring, which is crucial for its interaction with biological targets.

In Silico Prediction of Relevant Biological Parameters

In silico methods use computational models to predict a wide range of biological and physicochemical properties of molecules. These can include binding affinities to specific targets, prediction of potential biological targets, and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.govnih.gov

Detailed Research Findings: There are no specific published reports detailing the in silico prediction of biological parameters for this compound. Public databases like PubChem provide some computationally predicted properties (e.g., XlogP, hydrogen bond donors/acceptors), but comprehensive studies predicting binding affinities, interaction scores with specific proteins, or a full ADMET profile for this compound are not available. uni.lu

Table of Predicted Physicochemical Properties for this compound This table contains computationally generated data from publicly accessible chemical databases, not from dedicated research studies.

| Property | Predicted Value | Source |

| Molecular Formula | C10H13NO | PubChem |

| Molecular Weight | 163.22 g/mol | PubChem |

| XlogP | 1.3 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Monoisotopic Mass | 163.09972 Da | PubChem uni.lu |

Role of 3 2 Methoxyphenyl Azetidine and Its Analogues in Chemical Biology and Drug Discovery Research

Azetidines as Privileged Scaffolds in Medicinal Chemistry

Azetidines, four-membered saturated heterocycles containing a single nitrogen atom, have emerged as crucial structural motifs in medicinal chemistry. nih.govrsc.orgontosight.aiontosight.ai Their value stems from a unique combination of molecular rigidity and satisfactory stability, despite the considerable ring strain inherent in the four-membered ring. nih.govresearchgate.net This ring-strain energy, comparable to that of cyclobutane (B1203170) and aziridine (B145994), endows azetidine-containing molecules with distinct conformational properties that are attractive for drug design. researchgate.net

Historically, the synthesis of azetidines, particularly in their enantioenriched forms, presented significant challenges, which limited their widespread use compared to other nitrogen-containing heterocycles. nih.govacs.org However, recent advancements in synthetic methodologies have made these scaffolds more accessible, spurring a surge of interest in their application. nih.govrsc.orgrsc.org These new methods include innovative cycloaddition reactions, strain-release homologation of azabicyclo[1.1.0]butanes, and efficient coupling techniques. rsc.org

The azetidine (B1206935) ring is considered a "privileged scaffold" because it can serve as a versatile framework for building molecules that interact with a wide range of biological targets. nih.govresearchgate.net Its three-dimensional structure allows it to act as a bioisostere for other common chemical groups, improving properties such as solubility and metabolic stability. researchgate.net Consequently, the azetidine moiety is found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) applications. nih.govontosight.ainih.gov The development of diverse libraries of azetidine-based compounds, pre-optimized for properties required for CNS penetration, highlights their importance in modern drug discovery. acs.orgnih.govnih.gov

Application in Ligand Design and Optimization Strategies

The rigid structure of the azetidine ring is a key feature leveraged in ligand design and optimization. By incorporating an azetidine scaffold, chemists can create conformationally constrained analogues of more flexible molecules. This restriction of movement can lock a ligand into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. mdpi.comnih.gov

A prominent strategy involves replacing flexible groups within a known bioactive compound with a 3-aryl-azetidine moiety. For instance, in the development of analogues of the antitumor agent TZT-1027, a 3-aryl-azetidine group was used to replace the C-terminal phenylethyl group. mdpi.com This modification led to the synthesis of compounds with potent antiproliferative activities, with the most effective analogue exhibiting IC₅₀ values in the low nanomolar range against A549 and HCT116 cancer cell lines. mdpi.com

The azetidine scaffold also serves as a valuable building block for creating novel chemical diversity. nih.govnih.gov For example, (azetidin-3-yl)acetic acid is used as a structural analogue for the neurotransmitter 4-aminobutanoic acid (GABA), and its derivatives are used to prepare positive allosteric modulators of GABAᴀ receptors. nih.gov Furthermore, the functionalization of the azetidine ring allows for the fine-tuning of physicochemical properties. The nitrogen atom in the ring can be substituted to alter a molecule's polarity, basicity, and solubility, which are critical parameters for optimizing a drug candidate's pharmacokinetic profile. researchgate.netsciencedaily.com The versatility of the azetidine scaffold is also demonstrated in its use in catalysis, where aziridine- and azetidine-based ligands have been developed for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, a vital tool for synthesizing complex biaryl structures found in many pharmaceuticals. mdpi.com

Development of Chemical Probes and Tools

Beyond their direct use as therapeutic agents, azetidine-based molecules are increasingly being developed as chemical probes and tools to investigate biological processes. Chemical probes are specialized molecules designed to interact with a specific protein or pathway, enabling researchers to study its function in a cellular context. The unique structural and stereochemical properties of azetidines make them excellent scaffolds for such tools.

A notable example is the development of stereoprobe libraries for activity-based protein profiling (ABPP). acs.org Researchers have devised modular and programmable synthetic routes to access complex, stereopure azetidines. acs.org These collections of stereoisomers were then used as probes to identify protein targets in human cancer cells. The study revealed that these azetidine-based probes could ligand proteins with remarkable stereo- and chemo-selectivity, demonstrating their utility in deconvoluting complex biological systems. acs.org

In another application, azetidine substituents have been incorporated into the design of inhibitors for bromodomains, which are important epigenetic readers. In the development of chemical probes for BRD9, a member of the bromodomain family, an azetidine substituent proved to be optimal for interacting with a key histidine residue (His42) in the protein's binding pocket. mdpi.com This interaction was achieved without disrupting other critical binding interactions, leading to a potent inhibitor with an IC₅₀ value of 9 nM. mdpi.com The development of such selective probes is crucial for validating new drug targets and understanding their role in disease.

Emerging Research Directions and Future Perspectives for Azetidine Research

The field of azetidine chemistry is continually evolving, with several exciting research directions poised to expand its impact on science. A primary focus remains on the development of novel and more efficient synthetic methodologies. rsc.orgrsc.org Advances in areas like skeletal editing and nitrogen-atom insertion reactions are enabling the transformation of simple azetidines into more complex and diverse chemical structures, including cyclopropanes and other cyclic systems. acs.org

Another emerging frontier is the exploration of novel azetidine-based bioisosteres. For example, researchers are creating N–pentafluorosulfanyl (N–SF₅) azetidines. chemrxiv.org The N–SF₅ group has a larger steric volume and is more electron-withdrawing than typical N-alkyl substituents, potentially offering new ways to modulate a molecule's drug-like properties. The development of modular synthetic methods to access these N–SF₅ azetidines will facilitate their evaluation as novel scaffolds in medicinal chemistry. chemrxiv.org

Future applications of azetidines are expected to broaden significantly. The creation of CNS-focused libraries demonstrates their potential for treating neurological diseases. nih.govnih.govsciencedaily.com Furthermore, the unique photophysical properties of certain azetidine-containing heterocycles are being harnessed to enhance the performance of fluorophores, suggesting applications in materials science and bio-imaging. researchgate.net As synthetic accessibility continues to improve and our understanding of the structure-activity relationships of azetidines deepens, these versatile four-membered rings are set to play an even more prominent role in the development of new therapeutics, chemical probes, and advanced materials. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyphenyl)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with azetidine ring formation followed by functionalization. For example:

Azetidine precursor preparation : Cyclization of β-chloroamines or reductive amination of ketones (e.g., using NaBH/AcOH) .

Substituent introduction : The 2-methoxyphenyl group is introduced via nucleophilic substitution (e.g., Mitsunobu reaction) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Critical factors :

- Base selection : Triethylamine or DBU for deprotonation in substitution reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like ring-opening .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the azetidine ring and substituent positions. For example, methoxy protons resonate at ~δ 3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: 164.1075) .

- X-ray crystallography : Resolves stereochemical ambiguities and ring puckering effects .

Q. What are the typical reactivity patterns of the azetidine ring in this compound?

- Methodological Answer : The strained four-membered azetidine ring undergoes:

- Oxidation : Forms N-oxides with mCPBA, altering electronic properties for biological studies .

- Nucleophilic substitution : Reacts with electrophiles (e.g., acyl chlorides) at the nitrogen atom .

- Ring-opening : Acidic conditions (e.g., HCl) cleave the ring, generating linear amines for derivatization .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be systematically addressed?

- Methodological Answer : Discrepancies in assays (e.g., IC variability) arise from:

- Assay conditions : Buffer pH or co-solvents (e.g., DMSO) affect solubility and target binding .

- Structural analogs : Compare with derivatives (e.g., 3-(4-Fluorophenyl)azetidine) to isolate substituent effects .

- Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to corroborate binding kinetics .

Q. What computational strategies predict the biological targets of this compound?

- Methodological Answer :

- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina. The methoxy group’s electron-donating nature favors π-π stacking in hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) to prioritize targets .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .

Q. How can regioselectivity challenges in modifying the azetidine ring be mitigated?

- Methodological Answer : Competing reactivity at N1 vs. C3 positions is managed by:

- Protecting groups : Boc-protection of the amine directs functionalization to the C3 position .

- Catalysts : Pd(OAc)/XPhos promotes selective cross-coupling at the phenyl ring .

- Steric control : Bulky bases (e.g., LiHMDS) favor substitution at less hindered sites .

Q. What structure-activity relationship (SAR) trends are observed in azetidine derivatives with aryl substituents?

- Methodological Answer : Key SAR insights from analogs (e.g., 3-(4-Fluorophenyl)azetidine , 3-(Trifluoromethyl) derivatives ):

| Substituent | Position | Effect on Activity | Mechanistic Insight |

|---|---|---|---|

| Methoxy | 2- | Enhanced binding | Electron donation improves receptor affinity |

| Fluoro | 4- | Increased metabolic stability | Reduced CYP450 oxidation |

| Trifluoromethyl | 3- | Steric hindrance | Alters target selectivity |

Data Contradiction Analysis

Q. Why do some studies report this compound as inactive in kinase assays despite structural similarity to active compounds?

- Methodological Answer : Discrepancies may stem from:

- Conformational flexibility : The azetidine ring’s puckering alters binding pose versus rigid five-membered analogs (e.g., pyrrolidines) .

- Counterion effects : Hydrochloride salts vs. free bases impact solubility and cell permeability .

- Off-target interactions : Use chemoproteomics (e.g., affinity-based protein profiling) to identify non-kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.